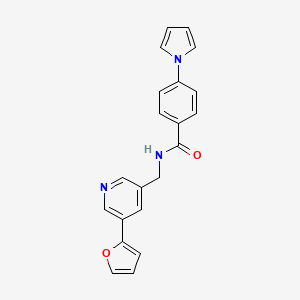
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C21H17N3O2 and its molecular weight is 343.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment, antifungal properties, and antibacterial efficacy. This article reviews the current understanding of its biological activity, supported by various studies and data.
Structural Overview
The compound features several key structural components:
- Furan Ring : Contributes to the compound's reactivity and potential biological interactions.
- Pyridine Ring : Known for its role in various pharmacological activities.
- Pyrrole and Benzamide Moieties : These are often associated with anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
-
Cell Line Studies :
- The MTT assay was employed to evaluate the cytotoxic effects on various cancer cell lines, including A549 (lung adenocarcinoma) and HepG2 (hepatocellular carcinoma). The results showed that certain derivatives demonstrated higher selectivity and potency compared to standard chemotherapeutics like cisplatin .
-
Mechanism of Action :
- The mechanism by which these compounds exert their effects often involves apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy. Specific derivatives have been shown to selectively target cancer cells while sparing normal cells, thus reducing side effects associated with traditional therapies .
Antifungal Properties
The antifungal activity of related compounds has also been a focus of research:
- Efficacy Against Candida Species :
- Assay Results :
Antibacterial Activity
The antibacterial potential of this compound has been explored in various studies:
- Minimum Inhibitory Concentration (MIC) :
- Comparison with Controls :
Summary of Research Findings
Case Studies
Several case studies have highlighted the potential of this compound:
- Case Study 1 : A study involving a series of pyrrole-based chalcones demonstrated that specific derivatives showed selective anticancer activity against HepG2 cells, outperforming cisplatin in both efficacy and selectivity .
- Case Study 2 : Research on antifungal agents revealed that certain furan-pyridine derivatives not only inhibited fungal growth but also displayed low toxicity profiles in mammalian cells, making them suitable candidates for further development .
Propiedades
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-21(17-5-7-19(8-6-17)24-9-1-2-10-24)23-14-16-12-18(15-22-13-16)20-4-3-11-26-20/h1-13,15H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJFWUVNQTXUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














